(1S-trans)-Decamethrinic Acid

Description

Contextual Significance of Pyrethroid Acid Moieties

The primary significance of cyclopropanecarboxylic acid derivatives lies in their role as the acidic component, or "acid moiety," of pyrethroids. nih.govwho.int Pyrethroids are a major class of synthetic insecticides that emulate the structure and insecticidal properties of natural pyrethrins (B594832), which are extracts from chrysanthemum flowers. who.intmdpi.com Natural pyrethrins are esters formed from specific cyclopropanecarboxylic acids—namely chrysanthemic acid and pyrethric acid—and cyclopentenolone-derived alcohols. nih.govjst.go.jpportlandpress.com

The development of synthetic pyrethroids involved systematic structural modifications to these natural templates to enhance properties such as stability in light and air and to broaden the spectrum of insecticidal activity. mdpi.comjst.go.jp The acid moiety is a critical determinant of a pyrethroid's biological efficacy. The stereochemistry of the cyclopropane (B1198618) ring, particularly the configuration at the C1 and C3 positions, is crucial for potent insecticidal action. who.int In natural pyrethrins, the acid components are exclusively in the 1R, trans configuration, which is generally the most active form. who.int The exploration and modification of this acid core have led to several generations of synthetic pyrethroids, which are indispensable tools in modern pest control. mdpi.com

The Role of (1S-trans)-Decamethrinic Acid within Synthetic Chemical Frameworks

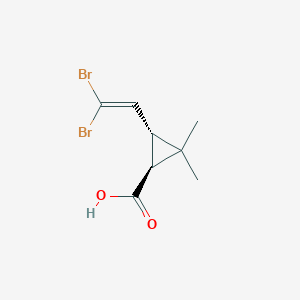

Within the vast family of pyrethroid-related compounds, this compound holds a specific position as a key synthetic intermediate and a known transformation product of certain widely used insecticides. vulcanchem.comherts.ac.uk Its chemical structure is precisely defined as (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid. herts.ac.uk

Table 1: Chemical Properties of this compound Below is an interactive data table summarizing the key chemical identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | sapphirebioscience.com |

| IUPAC Name | (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | herts.ac.uk |

| CAS Number | 74560-76-2 | sapphirebioscience.com |

| Molecular Formula | C₈H₁₀Br₂O₂ | sapphirebioscience.com |

| Molecular Weight | 297.97 g/mol | sapphirebioscience.com |

The primary context for this compound is its relationship with deltamethrin (B41696), a potent, photostable Type II pyrethroid insecticide. piat.org.nzresearchgate.net Deltamethrin is synthesized from a specific stereoisomer of its corresponding acid. galchimia.com this compound is recognized as a chemical transformation product of deltamethrin, meaning it can be formed through the degradation of the parent insecticide in the environment. herts.ac.ukpiat.org.nz

From a synthetic chemistry perspective, the stereochemistry of pyrethroid intermediates is paramount. The most insecticidally active pyrethroids are typically derived from 1R-isomers of the cyclopropanecarboxylic acid. wipo.int Consequently, isomers like this compound are often considered less active precursors or byproducts in the synthesis of the final active ingredient. Processes have been developed for the epimerization of the less active 1S-isomers into the more desirable 1R-isomers, highlighting the importance of stereochemical control in manufacturing pyrethroids. wipo.int

Furthermore, due to its defined structure and relationship to a major commercial product, this compound serves as a valuable analytical standard for researchers. vulcanchem.com Its presence and quantification can be critical in environmental fate studies that track the degradation pathways of deltamethrin in soil and water systems. piat.org.nz The specific stereochemistry of the molecule also makes it a useful building block in stereoselective organic synthesis for the development of novel compounds. vulcanchem.com

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects of 1s Trans Decamethrinic Acid

Elucidation of Cyclopropane (B1198618) Stereoisomerism

The core of decamethrinic acid's structure is a 2,2-dimethylcyclopropane-1-carboxylic acid substituted at the C3 position with a 2,2-dibromoethenyl group. The presence of two chiral centers, specifically at the C1 and C3 carbons of the cyclopropane ring, gives rise to multiple stereoisomers. acs.orgcoresta.org The number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers. For decamethrinic acid, with two chiral centers, there are 2² = 4 possible stereoisomers. epa.govmichberk.com

These stereoisomers are categorized into two main groups:

Geometric Isomers (Diastereomers) : These isomers differ in the spatial arrangement of substituents relative to the plane of the cyclopropane ring. coresta.orgresearchgate.net If the substituent groups at C1 (carboxylic acid) and C3 (dibromovinyl group) are on the same side of the ring, the isomer is designated as cis. If they are on opposite sides, it is designated as trans. coresta.org

Optical Isomers (Enantiomers) : Each geometric isomer (cis and trans) exists as a pair of enantiomers, which are non-superimposable mirror images of each other. michberk.com These are distinguished by their effect on plane-polarized light and by the Cahn-Ingold-Prelog (CIP) priority rules, assigning an absolute configuration of either (R) or (S) to each chiral center. epo.org

The combination of geometric and optical isomerism results in four distinct stereoisomers for decamethrinic acid: (1R,3R)-cis, (1S,3S)-cis, (1R,3S)-trans, and (1S,3R)-trans. michberk.comepo.org It is a known convention in pyrethroid chemistry that the designation of absolute configuration (R vs. S) can be inverted at C1 or C3 when substituents change, even if the absolute stereochemistry remains the same relative to a parent compound. epo.org For instance, the (1S-trans) isomer of decamethrinic acid corresponds to the (1R,3S) absolute configuration. herts.ac.uklgcstandards.com

The specific stereoisomer is critical as it dictates the insecticidal efficacy of the final pyrethroid ester; typically, the (1R) configuration is associated with higher activity. coresta.org The synthesis of pyrethroids like deltamethrin (B41696) often involves stereoselective processes to produce a single, highly active isomer. michberk.com

Distinguishing (1S-trans)-Stereochemistry from Related Isomers

The (1S-trans)-Decamethrinic acid isomer is defined by its specific three-dimensional structure. The "trans" designation indicates that the carboxylic acid group at C1 and the dibromoethenyl group at C3 are on opposite sides of the cyclopropane ring's plane. The "(1S)" refers to the specific stereochemical configuration at the first carbon of the ring, which, according to IUPAC nomenclature for this specific molecule, corresponds to an absolute configuration of (1R,3S). herts.ac.uklgcstandards.com

This isomer can be distinguished from its related stereoisomers:

(1R-trans)-Decamethrinic Acid : This is the enantiomer (mirror image) of this compound. While they share the same trans geometry and have identical physical properties such as melting point and solubility, they rotate plane-polarized light in opposite directions and interact differently with other chiral molecules. researchgate.net

(1R-cis)- and (1S-cis)-Decamethrinic Acid : These are diastereomers of this compound. coresta.org In the cis isomers, the key substituent groups are on the same side of the cyclopropane ring. cymitquimica.com As diastereomers, they have different physical and chemical properties from the trans isomers. researchgate.net

The separation and identification of these closely related isomers are significant for research and quality control in the synthesis of pyrethroids. researchgate.net Advanced analytical techniques, particularly chiral high-performance liquid chromatography (HPLC), are employed for this purpose. labicom.czresearchgate.net Specialized chiral stationary phases, such as those based on α1-acid glycoprotein (B1211001) (AGP) or cyclodextrins, can effectively resolve the different enantiomers and diastereomers of pyrethroic acids like decamethrinic acid. researchgate.netlabicom.czmdpi.com

The following table summarizes the key stereoisomers of decamethrinic acid, highlighting their distinct nomenclature and identifiers.

| Common Stereochemical Name | IUPAC Name | CAS Number |

|---|---|---|

| This compound | (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 74560-76-2 lgcstandards.comsapphirebioscience.com |

| (1R-trans)-Decamethrinic Acid | (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 61914-48-5 impurity.com |

| (1R-cis)-Decamethrinic Acid | (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 53179-78-5 cymitquimica.comimpurity.com |

| (1S-cis)-Decamethrinic Acid | (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 72691-18-0 nih.gov |

Synthetic Methodologies and Chemical Transformations of Decamethrinic Acid Isomers

Enantioselective and Diastereoselective Synthesis

The synthesis of pyrethroid insecticides, particularly those with high efficacy like deltamethrin (B41696), demands precise control over stereochemistry. arkat-usa.org Deltamethrin is a single stereoisomer out of eight possibilities, highlighting the critical need for stereoselective synthesis. galchimia.comnih.gov The insecticidal activity is intrinsically linked to the absolute configuration of the cyclopropane (B1198618) ring, with the (1R)-stereochemistry being essential for the desired biological effect. arkat-usa.org Consequently, significant research has focused on developing enantioselective and diastereoselective methods to produce the required cyclopropanecarboxylic acid precursors, including isomers of decamethrinic acid. arkat-usa.org Over the years, synthetic strategies have evolved from the separation of stereoisomeric mixtures to sophisticated methods that directly yield the desired isomer in high purity. arkat-usa.org

Historically, natural precursors such as chrysanthemic acid served as the starting point for the synthesis of many synthetic pyrethroids. researchgate.net The conversion of chrysanthemic acid to deltamethrinic acid (3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid) is a complex process that necessitates significant structural modification. unamur.be A key strategic step involves the cleavage of the carbon-carbon double bond in the isobutenyl side chain of chrysanthemic acid. arkat-usa.org This is often accomplished through methods like reductive ozonolysis, which transforms the vinyl group into a formyl group, yielding a hemicaronic aldehyde intermediate. unamur.be This aldehyde can then be further manipulated to construct the dibromovinyl moiety characteristic of decamethrinic acid. The synthesis of deltamethrin from an isomeric mixture of chrysanthemic acid requires a multi-step procedure that includes the separation of cis/trans isomers and the resolution of each racemate. unamur.be Similarly, methodologies developed for the synthesis of permethric acid (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) are relevant, as they establish the core dihalovinyl cyclopropane structure. bme.hu

Achieving a high degree of stereocontrol is paramount in the formation of the cyclopropane ring. Modern industrial processes, such as the one developed by Sumitomo for chrysanthemate synthesis, utilize chiral catalysts to achieve high yields and excellent stereocontrol in cyclopropanation reactions. arkat-usa.org For isomers that are not directly accessible or are formed as part of a mixture, strategies involving the separation and recycling of undesired stereoisomers are crucial for economic viability. arkat-usa.org

An important method for stereochemical control after the initial synthesis involves the epimerization of specific isomers. The (1S-trans)-decamethrinic acid isomer can be converted to the more insecticidally potent 1R isomers. google.comgoogle.com This process involves heating the 1S-trans acid or its derivatives, such as the acid chloride, typically at temperatures between 140°C and 170°C in the presence of a protic acid catalyst like toluenesulfonic acid or sulfuric acid. google.com This epimerization is stereospecific, affecting the configuration at the C1 position of the cyclopropane ring while leaving the C3 position unaffected. google.com For instance, heating (1S-trans)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride can yield a mixture containing the (1R-cis) isomer, which is a direct precursor to deltamethrin. google.comgoogle.com

| Starting Isomer | Conditions | Resulting Isomeric Mixture | Significance |

|---|---|---|---|

| 1S-trans DV Acid Chloride | Heat at 145-150°C for 4 hours | ~22% 1R-cis isomer, ~78% 1S-trans isomer | Enriches the mixture with the desired 1R-cis precursor for potent pyrethroids. google.com |

| 1S-cis Acid/Anhydride | Heat at 140-170°C with protic acid catalyst | Enhances content of the corresponding 1R-trans isomer | Allows conversion of less active isomers to more active ones. google.com |

Derivatization Strategies for Decamethrinic Acid

Chemical derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. For carboxylic acids like decamethrinic acid, common derivatization methods include silylation, acylation, and alkylation. libretexts.org These transformations are often performed to alter the molecule's physical properties, such as volatility or polarity, to make it more suitable for a specific analytical technique like gas chromatography (GC). libretexts.orgjfda-online.com Derivatization can also be employed to introduce specific structural features or "tags" that enhance detection in methods like High-Performance Liquid Chromatography (HPLC). libretexts.org

The most significant functional group transformation for decamethrinic acid is esterification, which is the final step in the synthesis of pyrethroid insecticides. arkat-usa.org This reaction involves coupling the carboxylic acid with an appropriate alcohol. arkat-usa.orgnih.gov To facilitate this reaction, the carboxylic acid is often converted into a more reactive form, such as an acid chloride or an anhydride. arkat-usa.org This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The esterification can be carried out under various conditions, often catalyzed by an acid or a base. masterorganicchemistry.com For example, the Fischer esterification method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. nsf.gov Other methods utilize coupling agents to facilitate the formation of the ester bond under mild conditions. organic-chemistry.org The conversion of decamethrinic acid to an ester like deltamethrin is achieved by reacting it with an alcohol such as α-cyano-3-phenoxybenzyl alcohol. galchimia.comnih.gov

| Method | Reagents/Catalyst | Description |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, PTSA) | A classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. nsf.govdntb.gov.ua |

| Acid Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol | The carboxylic acid is first converted to a highly reactive acid chloride, which then readily reacts with an alcohol. arkat-usa.org |

| Carbodiimide-Mediated Coupling | EDAC, DCC; Alcohol | Uses a coupling agent to activate the carboxylic acid, allowing for ester formation under mild, often aqueous, conditions. thermofisher.com |

| Transesterification | Ester, Alcohol, Acid or Base Catalyst | The exchange of the alkoxy group of an ester with that of an alcohol; useful for converting one type of ester to another. masterorganicchemistry.com |

This compound as a Synthetic Intermediate

While the (1R)-cis and (1R)-trans isomers of cyclopropanecarboxylic acids are the biologically active components of many pyrethroids, other isomers like this compound are important synthetic intermediates. arkat-usa.orggoogle.com In synthetic schemes that produce a mixture of stereoisomers, the 1S-trans form is often a significant component. Rather than being discarded, this isomer can be transformed into a more valuable product through stereochemical inversion. google.com

The ultimate utility of decamethrinic acid isomers lies in their role as the acid precursor for highly potent synthetic pyrethroids. google.com Specifically, the (1R,3R)- or cis-isomer of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid is the key building block for deltamethrin. galchimia.comnih.gov This acid is esterified with (S)-α-cyano-3-phenoxybenzyl alcohol to produce deltamethrin, which is one of the most powerful and widely used insecticides in the world. galchimia.comnih.gov The pyrethroid compositions that are enriched with the 1R-cis moiety exhibit substantially greater insecticidal activity than those containing other isomers, such as the 1S-trans moiety. google.com Therefore, synthetic routes are designed to maximize the production of this specific stereoisomer, either through direct stereoselective synthesis or through the epimerization of intermediates like this compound. google.comgoogle.com

Integration into Complex Organic Scaffolds

This compound, a chiral cyclopropanecarboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules, most notably in the class of synthetic pyrethroid insecticides. The specific stereochemistry of this compound is paramount, as it dictates the biological activity of the final product. The primary method for its integration into larger molecular frameworks is through the formation of an ester linkage with a suitable alcohol moiety.

The general approach for incorporating this compound or its isomers into pyrethroid scaffolds involves the esterification of the carboxylic acid with a complex alcohol. To facilitate this reaction, the carboxylic acid is often converted to a more reactive derivative, such as an acid chloride. This transformation is typically achieved by treating the acid with a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with the alcohol, often in the presence of a base to neutralize the hydrogen chloride byproduct, to form the final ester.

The versatility of this synthetic approach allows for the creation of a diverse range of pyrethroid esters by varying the structure of the alcohol component. This modularity has been extensively explored in the development of new insecticides with tailored properties.

The following table summarizes the integration of decamethrinic acid isomers into various pyrethroid scaffolds:

Table 1: Integration of Decamethrinic Acid Isomers in the Synthesis of Pyrethroid Scaffolds

| Starting Acid Isomer | Key Transformation | Alcohol Moiety | Resulting Complex Scaffold |

|---|---|---|---|

| (1R,3R)-cis-Decamethrinic acid | Esterification | (αS)-α-Cyano-3-phenoxybenzyl alcohol | Deltamethrin |

| This compound derivative | Esterification | 3-Phenoxybenzyl alcohol | trans-Pyrethroid Ester |

| This compound derivative | Esterification | Cyanohydrin of 3-phenoxybenzaldehyde | trans-Pyrethroid Ester |

While the primary application of this compound as a building block is in the field of insecticides, the presence of the chiral cyclopropane ring makes it a potentially valuable synthon for other areas of organic synthesis, including medicinal chemistry. Chiral cyclopropane rings are recognized as important pharmacophores in various drug molecules. However, based on the available research, the extensive exploration of this compound for the synthesis of non-pyrethroid complex organic scaffolds is not widely documented.

Advanced Analytical Techniques for Detection and Quantification of Decamethrinic Acid Isomers

Sample Preparation and Extraction Protocols for Complex Matrices

The initial and often most critical step in the analysis of (1S-trans)-Decamethrinic Acid from complex samples such as soil, water, and biological tissues is the effective extraction and cleanup of the analyte. The choice of sample preparation technique is dictated by the matrix type, the concentration of the analyte, and the subsequent analytical method.

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the isolation of organic compounds from aqueous samples. bu.eduyoutube.com This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of decamethrinic acid, a multi-step LLE procedure is often employed. The sample is first acidified to protonate the carboxylic acid group, increasing its solubility in organic solvents. A suitable organic solvent, such as a mixture of hexane (B92381) and acetone, is then added, and the mixture is vigorously shaken to facilitate the transfer of the analyte into the organic phase. nih.gov The process may be repeated multiple times with fresh portions of the organic solvent to ensure a high recovery rate. youtube.com

A variation of this technique is dispersive liquid-liquid microextraction (DLLME), which utilizes a small volume of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent. nih.gov This creates a large surface area for rapid extraction of the analyte. The mixture is then centrifuged to separate the phases, and the sedimented organic phase containing the analyte is collected for analysis.

Table 1: Comparison of Liquid-Liquid Extraction Techniques for Decamethrinic Acid

| Feature | Conventional LLE | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Principle | Partitioning between two bulk immiscible liquid phases. | Dispersion of a small volume of extraction solvent in the aqueous sample. |

| Solvent Volume | High | Low |

| Extraction Time | Longer | Shorter |

| Enrichment Factor | Moderate | High |

| Automation | Can be automated | More difficult to automate |

Solid-phase extraction (SPE) has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. diva-portal.orgsigmaaldrich.com SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For decamethrinic acid, a reversed-phase SPE cartridge, such as C18, is commonly used. The aqueous sample is first acidified and then loaded onto the conditioned cartridge. The cartridge is then washed to remove interfering substances, and the decamethrinic acid is eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724). sigmaaldrich.com

Solid-phase microextraction (SPME) is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov The fiber is exposed to the sample (either directly or to the headspace), and the analytes adsorb to the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity of the analyte.

Chromatographic Separation and Detection

Chromatography is the cornerstone of the analytical determination of decamethrinic acid isomers, providing the necessary separation from matrix components and other related compounds. Both gas chromatography and high-performance liquid chromatography are extensively used for this purpose.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Since decamethrinic acid is a polar and non-volatile compound, a derivatization step is typically required prior to GC analysis. nih.gov A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br), which converts the carboxylic acid to its pentafluorobenzyl ester. This derivative is more volatile and has excellent electron-capturing properties, making it highly suitable for detection by an electron capture detector (ECD). nih.gov

The ECD is a highly sensitive detector for halogenated compounds and is therefore ideal for the analysis of the brominated decamethrinic acid derivative. measurlabs.comscioninstruments.com The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Typical Gas Chromatography-Electron Capture Detector (GC-ECD) Parameters for Decamethrinic Acid Analysis

| Parameter | Value |

| Column | DB-1 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Makeup Gas | Nitrogen |

High-performance liquid chromatography (HPLC) offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. nih.gov Reversed-phase HPLC is the most common mode for the separation of decamethrinic acid isomers. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with the addition of an acid like phosphoric or formic acid to ensure the analyte is in its protonated form. researchgate.netlabrulez.com

The separation of the cis/trans isomers of decamethrinic acid can be challenging due to their similar chemical properties. Chiral stationary phases can be employed in HPLC to resolve the different enantiomers of the trans and cis isomers. researchgate.netjfda-online.com Detection is commonly performed using a UV detector, as the molecule contains chromophores that absorb in the UV region. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides highly specific and sensitive detection. In electron ionization (EI) mass spectrometry, the molecule is fragmented in a reproducible manner, generating a unique mass spectrum that can be used for identification. The mass spectrum of deltamethrin (B41696), the parent compound, shows characteristic fragmentation patterns that can be informative for its metabolites. nist.gov For decamethrinic acid, soft ionization techniques such as electrospray ionization (ESI) are often used in LC-MS. ESI typically produces a prominent pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode), which provides molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding characteristic product ions that provide structural information and enhance selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of organic molecules. ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of its structure and stereochemistry.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of decamethrinic acid would show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the C-Br bonds.

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a cornerstone for the analysis of pyrethroid metabolites. nih.govspectroscopyonline.comresearchgate.netmdpi.com These hyphenated techniques offer high selectivity and sensitivity for identifying and quantifying trace amounts of decamethrinic acid isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. spectroscopyonline.com For the analysis of decamethrinic acid, a derivatization step is often necessary to convert the polar carboxylic acid into a more volatile ester, such as a tert-butyldimethylsilyl or trimethylsilyl (B98337) derivative, making it amenable to GC analysis. researchgate.netsigmaaldrich.com GC-MS provides excellent selectivity, which is superior to older detection methods like electron-capture detection (ECD), and is sensitive enough to meet the maximum residue limits prescribed by regulatory bodies like the FAO/WHO. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly prevalent for pesticide residue analysis. nih.govnelac-institute.org It often eliminates the need for derivatization, allowing for a more direct analysis of polar metabolites like decamethrinic acid. researchgate.netnelac-institute.org Positive electrospray ionization (ESI+) is a common technique used for the analysis of deltamethrin and its metabolites. nih.govresearchgate.net In this method, ammonium (B1175870) adducts of the molecule are formed and then fragmented. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored, greatly enhancing selectivity and sensitivity. nih.govresearchgate.netepa.gov For instance, a method for deltamethrin analysis used the MRM transition m/z 523/281 for quantification. nih.govresearchgate.net

The table below summarizes typical parameters used in MS-based methods for the analysis of related pyrethroid compounds.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electron Impact (EI) | Electrospray Ionization (ESI) nih.govresearchgate.net |

| Sample State | Requires derivatization for volatility researchgate.netsigmaaldrich.com | Direct analysis of polar analytes possible researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM), Full Scan | Multiple Reaction Monitoring (MRM) nih.govresearchgate.netepa.gov |

| Selectivity | High; better than GC-ECD nih.govresearchgate.net | Very high due to specific ion transitions nih.gov |

| Common Application | Analysis of multi-residue pyrethroids in agricultural products nih.govresearchgate.net | Determination of deltamethrin and its metabolites in various crops and environmental samples nih.govresearchgate.netepa.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including the specific stereoisomers of decamethrinic acid. core.ac.ukjchps.comslideshare.netresearchgate.net While MS provides information on mass-to-charge ratio and fragmentation, NMR gives detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. core.ac.uklibretexts.org

¹H NMR spectroscopy provides information about the chemical environment of each proton, their proximity to one another, and their stereochemical relationships. slideshare.net The chemical shift (δ), signal splitting (multiplicity), and coupling constants (J) are key parameters. For decamethrinic acid, ¹H NMR can be used to confirm the trans configuration of the substituents on the cyclopropane (B1198618) ring through the analysis of coupling constants between the cyclopropyl (B3062369) protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques are particularly powerful for complex structures. core.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together spin systems within the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule. core.ac.uk

By combining these NMR techniques, the complete and unambiguous assignment of all proton and carbon signals for a specific isomer like this compound can be achieved, confirming its precise structure and stereochemistry. core.ac.uk

Optical Spectroscopic Methods

Optical spectroscopic methods offer alternative and sometimes complementary approaches for the detection and quantification of pyrethroids and their metabolites. photonics.com These techniques are based on the interaction of electromagnetic radiation with the analyte and include methods like fluorescence, UV-Vis absorbance, and Raman spectroscopy. nih.gov

Fluorescence Spectroscopy: This highly sensitive technique is used for compounds that fluoresce or can be derivatized with a fluorescent tag. It offers advantages in sensitivity and selectivity for pyrethroid analysis. nih.gov Novel sensing platforms using materials like quantum dots have been developed to enhance detection. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of light in the UV-Vis region. It is often used as a detection method coupled with High-Performance Liquid Chromatography (HPLC). academicjournals.org For example, deltamethrin residues have been determined using HPLC with UV detection at 233 nm. academicjournals.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is another sensitive technique that can provide structural information about the analyte. nih.gov

A significant advantage of some optical-based techniques is their potential for integration into portable or miniaturized devices, allowing for rapid, on-site analysis without the need for extensive laboratory infrastructure. nih.gov Chiral separation techniques, such as using cyclodextrin-based selectors in chromatography, can be combined with these detection methods to resolve different enantiomers of pyrethroic acids. nih.govnih.gov

Method Validation and Interlaboratory Comparison

The development of a robust analytical method is incomplete without rigorous validation to ensure its performance is suitable for its intended purpose. jddtonline.infoashdin.com Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. jddtonline.info Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). mdpi.com

Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the test results to the true value. Often assessed using fortified (spiked) samples. | Mean recoveries are typically expected to be within 70-120%. nih.govnih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD values should generally be less than 20%. nih.govnih.gov |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) should be > 0.99. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. globalresearchonline.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Often defined as the lowest fortification level meeting accuracy and precision criteria. nih.govresearchgate.netepa.gov |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. | No significant interfering peaks at the retention time of the analyte. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). globalresearchonline.netpfigueiredo.org | The results should remain acceptable under varied conditions. |

To ensure the reliability and comparability of data across different analytical laboratories, interlaboratory comparisons or proficiency tests are conducted. pfigueiredo.org These studies involve analyzing identical, homogeneous samples at multiple laboratories to assess the reproducibility of the analytical method. nih.govpfigueiredo.org Successful interlaboratory studies demonstrate that a method is rugged and transferable, providing consistent and reliable results regardless of the laboratory, analyst, or equipment used, within the defined parameters of the method. nih.govresearchgate.net

Q & A

Q. What experimental designs are suitable for investigating environmental degradation pathways of this compound?

- Methodological Answer : Use microbial consortia or soil microcosms to simulate aerobic/anaerobic degradation. Employ isotopic labeling (e.g., -tagged compounds) paired with high-resolution mass spectrometry (HRMS) to identify transient metabolites like Phenoxybenzoic Acid. Pathway elucidation should integrate kinetic modeling to predict persistence in ecosystems .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. whole-organism toxicity studies). Re-examine purity (>98% by HPLC) and stereochemical composition of test compounds. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay endpoints) .

Q. What strategies are effective for identifying and quantifying unknown metabolites in metabolic studies?

- Methodological Answer : Combine in vitro hepatocyte models with non-targeted HRMS. Use fragmentation libraries (e.g., mzCloud) and computational tools (e.g., MetFrag) for structural annotation. Validate putative metabolites via synthetic standards or stable isotope tracing .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound analogs?

- Methodological Answer : Synthesize derivatives with targeted substitutions (e.g., halogen replacement, cyclopropane ring modifications). Test bioactivity in standardized insecticidal assays (e.g., WHO protocols) and correlate with computational docking studies using voltage-gated sodium channel models .

Q. What validation parameters are critical for chromatographic methods in complex biological matrices?

- Methodological Answer : Include specificity (resolution from co-eluting compounds), accuracy (spike-recovery tests), and precision (intra-/inter-day variability). For regulatory compliance, follow ICH Q2(R1) guidelines. Use matrix-matched calibration curves to account for ionization suppression in MS-based methods .

Q. How can researchers design studies to resolve conflicting hypotheses about the compound’s mechanism of action?

- Methodological Answer : Apply a tiered approach: (1) In silico molecular dynamics simulations to predict binding affinities; (2) In vitro electrophysiology (e.g., patch-clamp) to assess ion channel modulation; (3) In vivo toxicity assays with genetic knockouts to isolate target pathways. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Data Presentation and Reproducibility

Q. What documentation standards ensure reproducibility in synthetic and analytical workflows?

- Methodological Answer : Adhere to the "Experimental" section guidelines from Reviews in Analytical Chemistry: report catalyst loads, reaction times, purification steps, and instrument parameters (e.g., LC gradient programs). Deposit raw spectral data and chromatograms in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.